molecular formula C3H2F9O10S3Sc B8134865 Scandium(iii) triflate hydrate

Scandium(iii) triflate hydrate

Cat. No.: B8134865
M. Wt: 510.2 g/mol
InChI Key: VOWSABJYARFUDC-UHFFFAOYSA-K
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Description

Scandium(III) triflate hydrate (Sc(OTf)₃) is an extremely active, efficient, and reusable Lewis acid catalyst that has become a cornerstone reagent in modern synthetic chemistry. Its primary research value lies in its exceptional water tolerance and stability, allowing it to catalyze a wide range of organic transformations in aqueous or wet solvent systems where traditional Lewis acids like AlCl₃ or BF₃ would deactivate. This property makes it an invaluable tool for developing more sustainable and environmentally friendly synthetic protocols. This compound is an indispensable catalyst for numerous carbon-carbon bond-forming reactions. It efficiently promotes key transformations such as Friedel-Crafts acylations and alkylations , Diels-Alder cycloadditions , aldol reactions, and Mukaiyama aldol additions with high yields and selectivity. Furthermore, its utility extends to stereochemical control in the polymerization of acrylates and facilitating complex multi-component reactions. A groundbreaking area of research, published in Nature Communications (2025) , has revealed that Sc(OTf)₃ can function as a sole photoredox catalyst under visible light irradiation. This discovery enables mild aerobic oxidative C-H functionalization of aromatic substrates, including benzylic oxidation and direct aromatic cyanation, expanding its application beyond traditional Lewis acid catalysis into the realm of photoredox chemistry. This compound is provided for research and development applications only. It is explicitly not intended for use in foods, cosmetics, drugs (human or veterinary), consumer products, biocides, or pesticides.

Properties

IUPAC Name

scandium(3+);trifluoromethanesulfonate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.H2O.Sc/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWSABJYARFUDC-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Sc+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F9O10S3Sc
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Scandium(iii) triflate hydrate is typically prepared by reacting scandium oxide with trifluoromethanesulfonic acid. The reaction proceeds as follows:

Sc2O3+6CF3SO3H2Sc(CF3SO3)3+3H2O\text{Sc}_2\text{O}_3 + 6\text{CF}_3\text{SO}_3\text{H} \rightarrow 2\text{Sc}(\text{CF}_3\text{SO}_3)_3 + 3\text{H}_2\text{O} Sc2​O3​+6CF3​SO3​H→2Sc(CF3​SO3​)3​+3H2​O

This reaction is carried out under controlled conditions to ensure the complete conversion of scandium oxide to scandium(iii) triflate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity scandium oxide and trifluoromethanesulfonic acid. The reaction is typically conducted in a solvent such as acetonitrile to facilitate the dissolution of reactants and products. The resulting scandium(iii) triflate is then purified through recrystallization to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions

Scandium(iii) triflate hydrate undergoes various types of chemical reactions, including:

    Friedel-Crafts Acylation and Alkylation: Scandium(iii) triflate acts as a catalyst in these reactions, facilitating the formation of carbon-carbon bonds.

    Diels-Alder Reactions: It catalyzes the cycloaddition of dienes and dienophiles to form cyclic compounds.

    Aldol Reactions: It promotes the formation of β-hydroxy carbonyl compounds from aldehydes and ketones.

    Michael Additions: It catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from reactions catalyzed by this compound include:

    Acylated and Alkylated Aromatic Compounds: From Friedel-Crafts reactions.

    Cyclic Compounds: From Diels-Alder reactions.

    β-Hydroxy Carbonyl Compounds: From aldol reactions.

    Michael Adducts: From Michael additions.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Scandium(III) triflate is recognized for its effectiveness as a Lewis acid catalyst in numerous organic reactions. Its applications include:

  • Friedel-Crafts Reactions : Scandium(III) triflate is extensively used in Friedel-Crafts acylation and alkylation reactions, facilitating the formation of carbon-carbon bonds. It has been shown to catalyze the asymmetric Friedel-Crafts reaction between substituted indoles and methyl (E)-2-oxo-4-aryl-3-butenoates with high efficiency .
  • Hydrothiolation Reactions : The compound catalyzes hydrothiolation reactions of aromatic and aliphatic thiols, demonstrating high catalytic activity under mild conditions .
  • Vinylogous Friedel-Crafts Alkylation : It effectively promotes vinylogous Friedel-Crafts alkylation of indoles and pyrroles in aqueous media, showcasing its utility in water-tolerant reactions .
  • Synthesis of β-Cyanoketones : Scandium(III) triflate is involved in the synthesis of β-cyanoketones, which are valuable intermediates in organic synthesis .

Table 1: Summary of Catalytic Applications

Reaction TypeDescriptionReference
Friedel-Crafts AcylationCatalyzes acylation reactions to form carbon-carbon bonds.
HydrothiolationFacilitates the addition of thiols to unsaturated compounds.
Vinylogous Friedel-Crafts AlkylationPromotes alkylation in aqueous conditions.
Synthesis of β-CyanoketonesInvolved in synthesizing valuable intermediates.

Peptide Bond Cleavage

Scandium(III) triflate has been utilized for the site-selective hydrolysis of peptide bonds, particularly at serine and threonine residues. This application is significant for:

  • Structural Determination : The selective cleavage allows for the structural analysis of peptides and proteins.
  • Modulation of Protein Function : By modifying peptide bonds, it can serve as an artificial modulator for protein functions.

A notable study demonstrated that Scandium(III) triflate could achieve high conversion yields in the hydrolysis of peptide bonds, including those in post-translationally modified peptides unsuitable for enzymatic hydrolysis .

Mechanistic Insights

The catalytic mechanisms involving Scandium(III) triflate often include:

  • Lewis Acid Activation : Acting as a Lewis acid, it activates substrates for electrophilic attack.
  • N,O-Acyl Rearrangement : In peptide bond cleavage, it facilitates N,O-acyl rearrangement followed by hydrolysis.

Other Notable Applications

Beyond organic synthesis and biochemistry, Scandium(III) triflate has been explored for:

  • Direct Synthesis of N-Unprotected Ketimines : This process allows for the transformation of ketones into ketimines without protection steps, streamlining synthetic pathways .
  • Aromatic Nitration : As a catalyst for aromatic nitration using carboxylic anhydride-inorganic nitrate systems, it demonstrates remarkable efficiency compared to other Lewis acids .

Mechanism of Action

Scandium(iii) triflate hydrate exerts its effects primarily through its strong Lewis acid character. The triflate ligands, with their electron-withdrawing nature, enhance the Lewis acidity of the scandium center. This allows scandium(iii) triflate to activate a variety of substrates by generating carbocations, which can then undergo further chemical transformations. The compound’s high thermal stability and solubility in organic solvents further contribute to its effectiveness as a catalyst .

Comparison with Similar Compounds

Catalytic Activity and Selectivity

Property Scandium(III) Triflate Hydrate Indium(III) Triflate Ytterbium(III) Triflate Yttrium(III) Triflate
C-O Bond Cleavage Moderate activity Highest activity Lower activity Not reported
Diastereoselectivity High in allylation Not reported Not reported Not reported
Water Tolerance Yes Limited data Limited data Limited data
  • Indium(III) Triflate : Outperforms Sc(OTf)₃ in lignin depolymerization due to stronger Lewis acidity .
  • Sc(OTf)₃ : Preferred in stereoselective reactions (e.g., allylation) where selectivity outweighs raw catalytic power .

Reaction Conditions and Efficiency

Parameter This compound Competing Methods
Temperature Mild (25–80°C) Often requires higher temperatures
Equivalents Required 10–25 mol% HFIP (25 equivalents) outperforms
Recyclability Yes (e.g., thioacetalization) Limited data for other triflates
  • HFIP Activation : While Sc(OTf)₃ is a benchmark catalyst, hydrogen-bonding solvents like HFIP can achieve stronger activation at higher equivalents .

Cost and Availability

Factor This compound Other Triflates
Cost Relatively low Higher (e.g., Yttrium, Indium)
Commercial Availability Widely available Limited suppliers

Sc(OTf)₃ is cost-effective compared to enzymes (e.g., trypsin) in protein analysis and more accessible than rare-earth triflates like Yb(OTf)₃ .

Key Advantages and Limitations

Advantages of Sc(OTf)₃·xH₂O

  • Water Tolerance : Enables reactions in aqueous media, unlike moisture-sensitive Lewis acids .
  • Mild Conditions : Effective at room temperature for peptide cleavage and allylation .
  • Recyclability : Retains activity after multiple cycles in reactions like thioacetalization .

Limitations

  • Moderate Lewis Acidity : Less effective than In(OTf)₃ in bond-cleavage reactions .
  • Safety Concerns : Requires stringent handling due to irritant properties .

Q & A

Basic Questions

Q. How can researchers confirm the identity and purity of scandium(III) triflate hydrate in synthetic workflows?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques.

  • FT-IR spectroscopy identifies triflate anion vibrations (asymmetric S-O stretching at ~1250 cm⁻¹ and symmetric S-O stretching at ~1030 cm⁻¹) .
  • X-ray diffraction (XRD) confirms the hydrated structure, where nine water molecules coordinate scandium in a distorted tricapped trigonal prism geometry .
  • Elemental analysis (e.g., inductively coupled plasma mass spectrometry) quantifies scandium content and detects impurities.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology : Follow hazard mitigation strategies:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant Category 2) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (Respiratory Irritant Category 2) .
  • Spill management : Collect contaminated material in sealed containers for hazardous waste disposal; avoid water flushing to prevent environmental release .

Advanced Research Questions

Q. How does this compound function as a Lewis acid catalyst in chemoselective reactions, and what experimental parameters optimize its activity?

  • Mechanistic insights : The Sc³⁺ ion coordinates to electron-rich substrates, polarizing bonds (e.g., carbonyl groups) to enhance electrophilicity. Hydration stabilizes the cation but may reduce Lewis acidity compared to anhydrous forms .
  • Optimization strategies :

  • Solvent selection : Use aprotic solvents (e.g., dichloromethane) to prevent ligand exchange with water .
  • Temperature control : Reactions often proceed at 25–60°C; higher temperatures may dehydrate the catalyst, altering reactivity .
  • Substrate-to-catalyst ratios : Typical loadings range from 1–10 mol%; excess catalyst can lead to side reactions (e.g., over-acylation) .

Q. What advantages does this compound offer over enzymatic methods for protein cleavage, and how can cleavage specificity be validated?

  • Comparative advantages :

  • Broad substrate tolerance : Cleaves N-terminal to serine/threonine residues in proteins, unlike trypsin (restricted to lysine/arginine) .
  • Mild conditions : Operates at 37–50°C with reaction times ≤24 hours, reducing denaturation risks .
    • Validation methods :
  • Mass spectrometry : Map cleavage sites via peptide mass fingerprinting.
  • Edman degradation : Confirm N-terminal sequence consistency post-cleavage .

Q. How can researchers resolve contradictory data on this compound’s catalytic efficiency across different reaction systems?

  • Root-cause analysis :

  • Hydration state variability : Anhydrous vs. hydrated forms exhibit distinct Lewis acidities; characterize catalyst hydration via thermogravimetric analysis (TGA) before use .
  • Counterion interference : Triflate’s non-coordinating nature minimizes side reactions, but trace impurities (e.g., sulfate) can alter reactivity .
    • Experimental design :
  • Control studies : Compare catalytic performance under rigorously anhydrous vs. ambient conditions.
  • Replicate protocols : Standardize solvent drying methods and substrate purity to ensure reproducibility .

Q. What structural features of this compound influence its efficacy in cross-linking dendrimers for heterogeneous catalysis?

  • Structural determinants :

  • Coordination geometry : The octahedral Sc³⁺ center binds dendrimer functional groups (e.g., amines, carboxylates), forming stable coordination networks .
  • Hydrogen bonding : Hydrated water molecules mediate interactions between triflate anions and dendrimer surfaces, enhancing stability .
    • Characterization techniques :
  • Scanning electron microscopy (SEM) : Visualize dendrimer morphology pre/post cross-linking.
  • Catalytic recycling tests : Assess stability via repeated reaction cycles with catalyst recovery .

Methodological Resources

  • Data interpretation : Apply statistical tools (e.g., ANOVA) to evaluate significance of reaction variables (temperature, catalyst loading) .
  • Contradictory results : Cross-validate findings using multiple analytical techniques (e.g., HPLC, NMR) and consult crystallographic data to reconcile mechanistic hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Scandium(iii) triflate hydrate
Reactant of Route 2
Scandium(iii) triflate hydrate

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